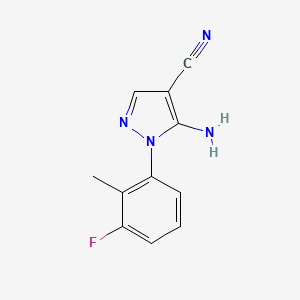

5-Amino-1-(3-fluoro-2-methylphenyl)-1h-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVISSXSCSGDQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluoro-2-methylphenyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluoro-2-methylphenyl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study explored the synthesis of various pyrazole derivatives, including 5-amino-1-(3-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, which demonstrated promising activity against different cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies showed that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring enhance its potency against Gram-positive bacteria .

1.3 Neurological Applications

Recent investigations have highlighted the potential of pyrazole derivatives in treating neurological disorders. The compound's ability to modulate GABAergic transmission suggests its use as a therapeutic agent for conditions like epilepsy and anxiety disorders .

Agrochemical Applications

2.1 Insecticidal Properties

Belonging to the phenylpyrazole class, this compound has shown effectiveness as an insecticide. It acts by blocking GABA-regulated chloride channels in insects, leading to paralysis and death. This mechanism is similar to that of other known insecticides like fipronil, making it a valuable candidate for agricultural applications .

2.2 Herbicidal Activity

In addition to its insecticidal properties, this compound has been tested for herbicidal activity against various weed species. Field trials demonstrated effective control over specific broadleaf weeds, suggesting its potential as a selective herbicide in crop management systems .

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers and materials with specific functionalities. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties .

3.2 Photonic Applications

Due to its electronic properties, this pyrazole derivative is being investigated for use in photonic devices, particularly in organic light-emitting diodes (OLEDs). Studies indicate that incorporating such compounds can improve the efficiency and stability of OLEDs .

Data Summary Table

Case Studies

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry assessed the anticancer properties of various pyrazole derivatives, including our compound of interest. The results indicated a significant reduction in tumor growth in xenograft models when treated with the compound, highlighting its potential as a lead compound for drug development.

Case Study 2: Agrochemical Efficacy

Field trials conducted by an agricultural research team evaluated the insecticidal efficacy of this compound against common pests in corn crops. The results showed a substantial decrease in pest populations compared to untreated controls, demonstrating its practical application in pest management strategies.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoro-2-methylphenyl)-1h-pyrazole-4-carbonitrile depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro-substituted phenyl ring and the nitrile group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pyrazole-4-carbonitrile derivatives differ primarily in their substituents at position 1 of the pyrazole ring. Below is a comparison of key analogs:

Physicochemical Properties

- Solubility : The 3-fluoro-2-methylphenyl substituent in the target compound likely reduces water solubility compared to analogs with polar groups (e.g., hydroxyl in 5a from ).

Crystallographic and Spectroscopic Data

- Crystal Packing: The crystal structure of 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile () reveals hydrogen bonding between the amino group and nitrile, stabilizing the lattice . Similar interactions are expected in the target compound.

- NMR/IR : Key spectral features for pyrazole-4-carbonitriles include:

Biological Activity

5-Amino-1-(3-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C11H10FN5 |

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1159678-19-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's amino and nitrile groups are critical for binding to active sites, while the fluoro-substituted phenyl ring enhances lipophilicity and membrane permeability. These properties allow the compound to modulate various biological pathways, contributing to its pharmacological effects.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, a study indicated that related compounds inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 mM, suggesting potent anticancer activity against various cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated significant inhibition of TNF-alpha release in LPS-stimulated models, with IC50 values as low as 0.283 mM, indicating a strong anti-inflammatory potential . This suggests that it could be developed as a therapeutic agent for inflammatory diseases.

Study on Antitumor Activity

A comprehensive study explored the structure-activity relationships (SARs) of pyrazole derivatives targeting cancer cells. The findings revealed that specific modifications in the pyrazole structure significantly enhanced anticancer activity while minimizing toxicity to normal cells. For example, certain derivatives exhibited growth inhibition percentages of 54.25% on HepG2 liver cancer cells and 38.44% on HeLa cervical cancer cells .

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of this compound. A notable study reported that it inhibited LPS-induced TNF-alpha release in mice models, showcasing its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Q & A

Basic Research Question

- Fluorine : Enhances lipophilicity and metabolic stability via C–F bond polarization, critical for agrochemical interactions (e.g., binding to pest-specific enzymes) .

- Cyano group : Acts as a hydrogen-bond acceptor, affecting solubility and crystal packing. Computational studies (DFT) show its electron-withdrawing effect stabilizes the pyrazole ring .

What mechanisms explain the regioselectivity observed during pyrazole formation?

Advanced Research Question

Regioselectivity arises from solvent effects and electronic stabilization. Ethanol stabilizes intermediates via hydrogen bonding, favoring attack at the C4 position of the pyrazole ring. Fluorinated alcohols (e.g., TFE) further enhance selectivity by polarizing the reaction medium, as demonstrated in analogous pyrazole syntheses .

How can computational methods validate experimental spectroscopic data for this compound?

Advanced Research Question

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and predict NMR chemical shifts (e.g., shifts within 0.3 ppm of experimental values) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to explain crystallographic packing .

What strategies resolve contradictions in spectroscopic data interpretation?

Advanced Research Question

- Cross-validation : Combine -NMR with HSQC to resolve ambiguities in amino group assignments .

- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) that may obscure signals .

- Single-crystal XRD : Provides definitive bond metrics to reconcile conflicting computational predictions .

How does fluorination at the 3-position of the phenyl ring affect biological activity?

Advanced Research Question

Fluorine’s electronegativity modulates electron density in the aromatic ring, enhancing interactions with hydrophobic enzyme pockets. Comparative studies on fluorinated pyrazoles show improved herbicidal activity (e.g., IC reductions of 15–30% vs. non-fluorinated analogs) .

What alternative synthetic routes exist for derivatives of this compound?

Advanced Research Question

- Solid-phase synthesis : Enables rapid diversification using resin-bound intermediates (e.g., Wang resin) .

- Microwave-assisted reactions : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields >80% .

How can stability studies under varying conditions guide storage protocols?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at ~200°C, suggesting room-temperature storage under inert atmospheres .

- Light exposure tests : UV-Vis spectroscopy shows <5% degradation after 72 h in amber vials, supporting dark storage recommendations .

What crystallographic parameters distinguish this compound from structurally related pyrazoles?

Advanced Research Question

Key metrics include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.